REACTION_CXSMILES
|
C([C@H]1CC[C@H:7]([CH:10]2CC[C:13]3([C:32](=[O:33])[C:17]4(CC[CH:20]([C@H:23]5CC[C@H](CCC)[CH2:25][CH2:24]5)[CH2:19][CH2:18]4)C3=O)[CH2:12][CH2:11]2)[CH2:6]C1)CC.P(Cl)(Cl)(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[CH3:6][CH2:7][CH2:10][CH2:11][CH2:12][CH2:13][C:32](=[O:33])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:23][CH2:24][CH3:25]
|
Name
|
3,11-bis(trans-4-propylcyclohexyl)dispiro-[5.1.5.1]tetradecane-7,14-dione
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Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(CC)[C@@H]1CC[C@H](CC1)C1CCC2(CC1)C(C1(CCC(CC1)[C@@H]1CC[C@H](CC1)CCC)C2=O)=O
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After pouring onto ice-water
|
Type
|
CUSTOM
|
Details
|
After chromatographic purification, 3,11-bis(trans-4-propylcyclohexyl)-14,14-dichlorodispiro[5.1.5.1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |